molecular formula C16H29F2N3O2 B6708307 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea

1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea

Cat. No.: B6708307
M. Wt: 333.42 g/mol
InChI Key: SWZQPFFTCTUJNA-UHFFFAOYSA-N
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Description

1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea is a complex organic compound that features a unique combination of functional groups, including a difluorocyclohexyl moiety, a pyrrolidine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluorocyclohexyl moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be constructed via cyclization reactions involving amines and aldehydes or ketones.

    Coupling of the two fragments: The difluorocyclohexyl and pyrrolidine fragments are coupled using a urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the fluorination step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexyl moiety, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl moiety may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can contribute to the overall stability and specificity of the compound. The urea linkage may facilitate hydrogen bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea
  • 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]urea
  • 1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]thiourea

Uniqueness

1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea is unique due to the presence of the difluorocyclohexyl moiety, which can significantly influence its pharmacokinetic properties and biological activity. The combination of the difluorocyclohexyl group with the pyrrolidine ring and urea linkage provides a distinct structural framework that can be exploited for the development of novel therapeutic agents.

Properties

IUPAC Name

1-[(4,4-difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29F2N3O2/c1-23-10-9-21-8-2-3-14(21)12-20-15(22)19-11-13-4-6-16(17,18)7-5-13/h13-14H,2-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZQPFFTCTUJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CNC(=O)NCC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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